5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Description
The compound 5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide features a benzothiazole core fused with a benzene ring, substituted with three methyl groups (3,5,7-positions) and a thiophene-2-carboxamide group. The (2Z)-configuration of the imine bond in the dihydrobenzothiazolylidene moiety ensures a planar geometry, critical for π-π stacking and intermolecular interactions. Its synthesis likely involves condensation of a substituted benzothiazole amine with thiophene-2-carboxylic acid derivatives, followed by purification via crystallization. Structural validation of such compounds typically employs X-ray crystallography refined using programs like SHELXL and visualized via ORTEP .
Properties
IUPAC Name |
5-chloro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c1-8-6-9(2)13-10(7-8)18(3)15(21-13)17-14(19)11-4-5-12(16)20-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWISIEIZJDLPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves multiple steps. One common method includes the condensation of 3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazole with 5-chlorothiophene-2-carboxylic acid under specific conditions . The reaction typically requires a catalyst such as TiCl4 and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Anticancer Activity
Research has indicated that benzothiazole derivatives, including those related to 5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide, exhibit promising anticancer properties. A study highlighted the synthesis of new benzothiazole acylhydrazones that showed significant activity against various cancer cell lines . The structural similarities suggest that this compound may also possess similar anticancer effects.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activities. Studies on related benzothiazole derivatives have shown effectiveness against bacterial and fungal strains . This suggests that this compound could be explored further for its potential as an antimicrobial agent.
Factor Xa Inhibition
A significant application of this compound is its role as an inhibitor of blood coagulation factor Xa. This mechanism is crucial for the prevention and treatment of thromboembolic disorders such as myocardial infarction and stroke . The synthesis methods described in patents indicate that this compound can be effectively produced for therapeutic use in managing cardiovascular diseases.
Synthesis Techniques
The synthesis of this compound typically involves multi-step chemical reactions starting from easily available precursors like 5-chlorothiophene derivatives and other functionalized compounds . The methodologies employed not only enhance yield but also ensure the purity of the final product.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily by inhibiting Factor Xa, an enzyme crucial for blood coagulation . By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and related thiazole/benzothiazole derivatives:
Key Observations :
Data Table: Comparative Properties
Biological Activity
5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 5-chloro-thiophene-2-carboxylic acid derivatives with 2-amino-benzothiazole derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final product can be purified through recrystallization techniques.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic potency of related benzothiazole derivatives against 12 human cancer cell lines. Compounds demonstrated varying degrees of activity, with some showing efficacy comparable to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 21 | MDA-MB-231 (Breast) | 15 |
| 22 | SK-Hep-1 (Liver) | 28 |
| 23 | NUGC-3 (Gastric) | 30 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies indicate that related benzothiazole derivatives possess antibacterial properties against strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.9 to 31.5 µg/ml .
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . Additionally, their antimicrobial action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Case Studies
- Cytotoxicity in Tumorigenic Cell Lines : A specific study focused on the cytotoxic effects of a related benzothiazole derivative on tumorigenic cell lines such as WI-38 VA-13. The derivative exhibited selective cytotoxicity with an EC50 value of approximately 32 ng/mL .
- Antibacterial Efficacy : Another study highlighted the antibacterial activity of synthesized Schiff bases derived from benzothiazoles against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial properties that warrant further exploration for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
